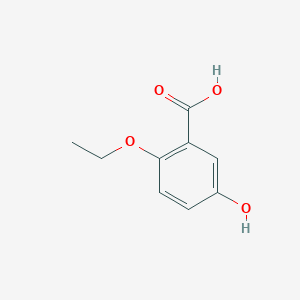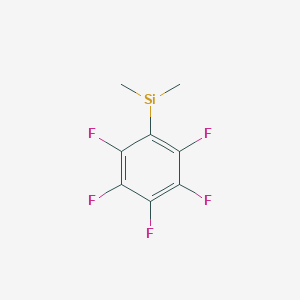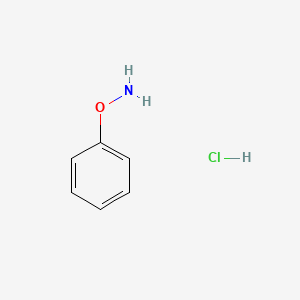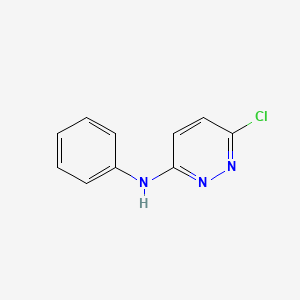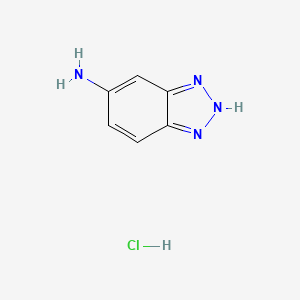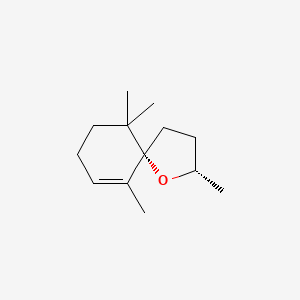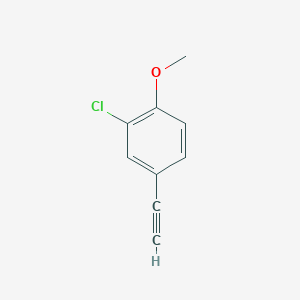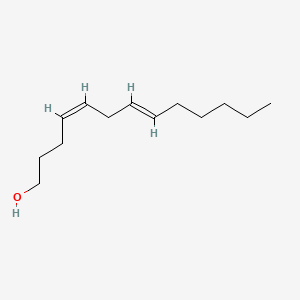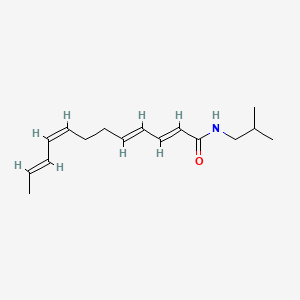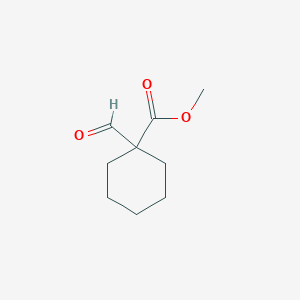
Methyl 1-formylcyclohexane-1-carboxylate
Vue d'ensemble
Description
“Methyl 1-formylcyclohexane-1-carboxylate” is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol. It is a structural analog of 1-aminocyclopropane-1-carboxylate acid (ACC) .
Molecular Structure Analysis
The molecular structure of “Methyl 1-formylcyclohexane-1-carboxylate” consists of a cyclohexane ring with a formyl group (-CHO) and a carboxylate ester group (-COOCH3) attached to the same carbon .Physical And Chemical Properties Analysis
“Methyl 1-formylcyclohexane-1-carboxylate” is a colorless to yellow liquid . The exact physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved data.Applications De Recherche Scientifique
-
Coordinative Compounds Based on Unsaturated Carboxylates
- Scientific Field : Biochemistry and Catalysis .
- Summary of Application : These compounds have shown valuable antimicrobial and antitumor activities, as well as the ability to generate metal-containing polymers suitable for various medical purposes .
- Methods of Application : The unsaturated carboxylates encountered in coordinative compounds are acrylate, methacrylate, fumarate, maleate, cinnamate, ferulate, coumarate, and itaconate .
- Results or Outcomes : Some of these compounds have shown good ability to inhibit the development of resistant strains or microbial biofilms on inert surfaces or, even more, exert antitumor activity against resistant cells .
-
Methyl 1-aminocyclopropanecarboxylate as a Novel Ethylene Agonist
- Scientific Field : Plant Physiology .
- Summary of Application : This compound, a structural analog of ACC, has been identified as an agonist of ethylene response in plants .
- Methods of Application : Methyl-ACC triggered enhanced ethylene-related responses in plants similar to the effects of ACC, such as restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit .
- Results or Outcomes : A higher amount of ethylene release was detected from the tomato leaves treated with methyl-ACC than from the mock control .
-
Methyl 1-cyclohexene-1-carboxylate in Organic Synthesis
- Scientific Field : Organic Chemistry .
- Summary of Application : Methyl 1-cyclohexene-1-carboxylate is a useful reagent in organic synthesis .
- Methods of Application : It can be used in various organic reactions, including diastereoselective synthesis of cis-1,2-dialkenylcyclopropanols, synthesis of methyl 7,7-dimethyl-9-oxo-1,3,4,4a,6,7,8,9,9b-decahydrodibenzo[b,d]furan-4a-carboxylate, and synthesis of ethyl 7-oxo-7b,8,9,10,11,11a-hexahydro-7H-benzo[b]phenaleno[2,1-d]furan-11a-carboxylate .
- Results or Outcomes : The outcomes of these reactions are not specified in the source .
-
E1 Elimination Mechanism
- Scientific Field : Physical Organic Chemistry .
- Summary of Application : The E1 elimination mechanism is a fundamental concept in organic chemistry, and it’s possible that Methyl 1-formylcyclohexane-1-carboxylate could undergo this type of reaction .
- Methods of Application : In an E1 elimination, a molecule loses a proton and a leaving group to form a double bond .
- Results or Outcomes : The outcome of an E1 elimination is the formation of an alkene .
Orientations Futures
Propriétés
IUPAC Name |
methyl 1-formylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-12-8(11)9(7-10)5-3-2-4-6-9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTJOSITANDHAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446355 | |
| Record name | 1-FORMYL-CYCLOHEXANECARBOXYLIC ACID METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-formylcyclohexane-1-carboxylate | |
CAS RN |
84393-05-5 | |
| Record name | Cyclohexanecarboxylic acid, 1-formyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84393-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-FORMYL-CYCLOHEXANECARBOXYLIC ACID METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

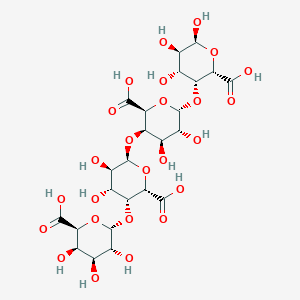
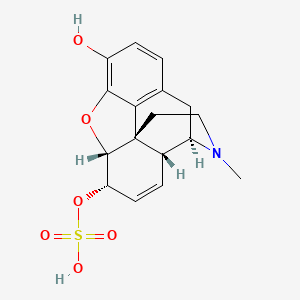
![[(3S,8R,9S,10R,13S,14S)-17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1366598.png)
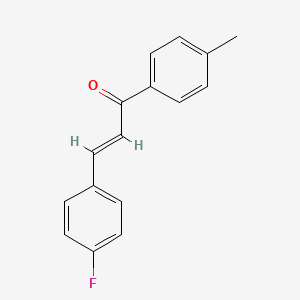
![5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1366616.png)
